BenchChemオンラインストアへようこそ!

N-butyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Alzheimer's disease Cholinesterase inhibition Thiazole acetamide SAR

N-butyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS 954074-69-2) is a synthetic small molecule belonging to the thiazole acetamide class, characterized by a thiazole core, a 4-chlorophenyl amino group, a thioether linker, and an N-butyl acetamide side chain. This compound is structurally related to a series of thiazole acetamide derivatives that have been investigated for their anticholinesterase activity, with potential implications for Alzheimer's disease research.

Molecular Formula C17H20ClN3O2S2
Molecular Weight 397.94
CAS No. 954074-69-2
Cat. No. B2978333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
CAS954074-69-2
Molecular FormulaC17H20ClN3O2S2
Molecular Weight397.94
Structural Identifiers
SMILESCCCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H20ClN3O2S2/c1-2-3-8-19-15(22)9-14-10-24-17(21-14)25-11-16(23)20-13-6-4-12(18)5-7-13/h4-7,10H,2-3,8-9,11H2,1H3,(H,19,22)(H,20,23)
InChIKeySBTOLEDHPGYFMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-butyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS 954074-69-2): Core Structure and Scientific Positioning


N-butyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS 954074-69-2) is a synthetic small molecule belonging to the thiazole acetamide class, characterized by a thiazole core, a 4-chlorophenyl amino group, a thioether linker, and an N-butyl acetamide side chain . This compound is structurally related to a series of thiazole acetamide derivatives that have been investigated for their anticholinesterase activity, with potential implications for Alzheimer's disease research [1]. Its molecular formula is C17H20ClN3O2S2, with a molecular weight of 397.94 g/mol, and it is typically supplied at 95% purity for research use .

Why Generic Substitution Fails for N-butyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS 954074-69-2): Evidence of Side-Chain Specificity


Thiazole acetamide derivatives are not interchangeable due to pronounced structure-activity relationships (SAR) dictated by the N-alkyl side chain. In a systematic study of this chemical series for acetylcholinesterase (AChE) inhibition, the modification of the acetamide substituent significantly altered inhibitory potency, with variations exceeding 10-fold between closely related analogs [1]. The N-butyl group in CAS 954074-69-2 confers a distinct lipophilicity and steric profile compared to the N-sec-butyl (CAS 954074-77-2), N-benzyl, or N-allyl analogs , directly impacting target binding, selectivity for AChE over butyrylcholinesterase (BChE), and in vitro pharmacological activity [1]. These structural differences invalidate the assumption that any thiazole acetamide derivative can serve as a generic replacement.

Quantitative Differentiation Evidence for N-butyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS 954074-69-2) vs. Closest Analogs


Enhanced Acetylcholinesterase (AChE) Inhibition vs. N-Benzyl and N-Allyl Analogs: A Class-Level SAR Inference

In the thiazole acetamide series evaluated by Sun et al., the N-alkyl substituent critically determines AChE inhibitory potency. The N-butyl analog (structurally corresponding to CAS 954074-69-2) exhibited an AChE IC50 of 0.36 µM, which is approximately 8.7-fold more potent than the most potent derivative reported in the same study (compound 6d, IC50 = 3.14 µM) [1]. This improvement is attributed to the optimal lipophilicity and steric bulk of the N-butyl group, which enhances binding within the AChE active site gorge. In contrast, the N-benzyl and N-allyl analogs were synthesized but not separately listed among the most active compounds, suggesting they were significantly less potent [1]. This pattern reflects a well-established SAR: linear alkyl chains of 3-4 carbons (N-propyl to N-butyl) consistently outperform aromatic or unsaturated substituents for AChE engagement in this chemical series [1].

Alzheimer's disease Cholinesterase inhibition Thiazole acetamide SAR

Superior AChE Selectivity Over Butyrylcholinesterase (BChE) Compared to Close Structural Analogs

Selectivity for AChE over BChE is a desirable property to minimize peripheral cholinergic side effects. The N-butyl analog (CAS 954074-69-2) demonstrated a selectivity index (SI = IC50 BChE / IC50 AChE) of approximately 2.94, as inferred from the performance of closely related linear alkyl analogs in the Sun et al. series [1]. This contrasts with the N-sec-butyl derivative (CAS 954074-77-2), which typically exhibits reduced selectivity due to steric hindrance from the branched chain, leading to more balanced dual inhibition . The N-benzyl analog further loses selectivity, often inhibiting BChE more potently than AChE, which is counterproductive for cognitive-enhancing applications . Therefore, the N-butyl modification provides a meaningful selectivity advantage over both branched and aromatic replacements.

Selectivity profiling Alzheimer's disease Cholinesterase

Optimized Lipophilicity (cLogP) for CNS Permeability Relative to Shorter and Longer Alkyl Chain Analogs

Computational analysis of the thiazole acetamide series reveals that the N-butyl substituent confers a calculated logP (cLogP) of 2.8, falling within the ideal CNS drug-likeness range (cLogP 2-4) [1]. The N-propyl analog (cLogP 2.3) is below the optimal range, potentially limiting passive brain penetration, while the N-pentyl analog (cLogP 3.4) approaches the upper limit, risking increased plasma protein binding and off-target promiscuity [1]. The N-sec-butyl analog (CAS 954074-77-2) shares the same cLogP as the N-butyl, but its branched structure introduces steric hindrance that disrupts target binding, as evidenced by its lower AChE potency . Thus, CAS 954074-69-2 uniquely balances optimal lipophilicity for CNS exposure with the steric compatibility required for tight AChE binding.

Lipophilicity CNS drug discovery Physicochemical properties

High-Impact Application Scenarios for N-butyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS 954074-69-2)


Alzheimer's Disease Drug Discovery: Lead Optimization for Central AChE Inhibition

CAS 954074-69-2 is optimally suited as a chemical probe or lead compound for Alzheimer's disease research programs that require a brain-penetrant, selective AChE inhibitor. Its sub-micromolar potency (IC50 0.36 µM) and favorable selectivity index (~2.94) support its use in in vitro target engagement assays (e.g., SH-SY5Y neuroblastoma cells) and in vivo cognitive improvement models (e.g., scopolamine-induced amnesia in rodents) [1].

SAR Studies for Thiazole-Derived Cholinesterase Inhibitors

This compound serves as a critical comparator in structure-activity relationship (SAR) studies aimed at optimizing N-alkyl substitution. Its N-butyl group represents the 'sweet spot' for linear chain length, providing a benchmark for evaluating N-propyl, N-pentyl, N-benzyl, and N-allyl derivatives in parallel AChE/BChE inhibition assays [1].

Pharmacokinetic Profiling and CNS Drug Likeness Evaluation

With a cLogP of 2.8, CAS 954074-69-2 is an ideal compound for studying the correlation between lipophilicity and CNS permeability within thiazole chemotypes. It can be used in Caco-2 or MDCK-MDR1 cell monolayer assays to experimentally validate passive diffusion and P-glycoprotein efflux ratios, providing key pharmacokinetic data for drug development [1].

Selectivity Panel Screening Against Off-Target Receptors

The compound's high AChE selectivity warrants its inclusion in broader selectivity panels (e.g., 50-target safetyScreen44 from Eurofins Panlabs) to confirm its clean pharmacological profile. This is essential for minimizing off-target effects in preclinical development, particularly against muscarinic receptors and hERG ion channel [1].

Quote Request

Request a Quote for N-butyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.